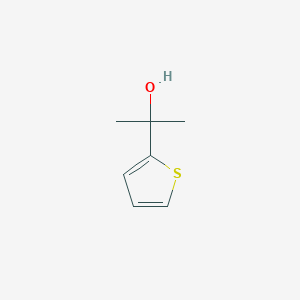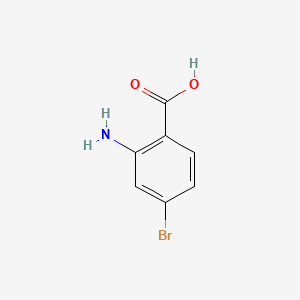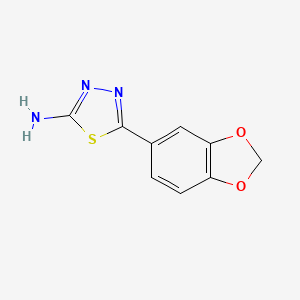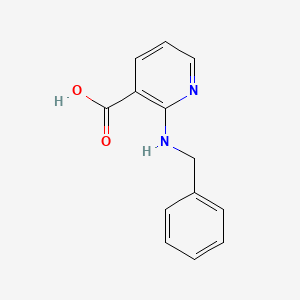
2-(Thiophen-2-yl)propan-2-ol
Overview
Description
“2-(Thiophen-2-yl)propan-2-ol” is a chemical compound with the CAS Number: 5331-62-4 . It has a molecular weight of 142.22 and its IUPAC name is 2-(2-thienyl)-2-propanol . The physical form of this compound is oil .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-(Thiophen-2-yl)propan-2-ol”, often involves condensation reactions . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The InChI code for “2-(Thiophen-2-yl)propan-2-ol” is 1S/C7H10OS/c1-7(2,8)6-4-3-5-9-6/h3-5,8H,1-2H3 . This indicates that the compound has a thiophene ring attached to a propan-2-ol group.Physical And Chemical Properties Analysis
“2-(Thiophen-2-yl)propan-2-ol” is an oil-like substance stored at room temperature . It has a molecular weight of 142.22 .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as “2-(Thiophen-2-yl)propan-2-ol”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This makes “2-(Thiophen-2-yl)propan-2-ol” a potential candidate for applications in industries that require protection against corrosion.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “2-(Thiophen-2-yl)propan-2-ol” could be used in the development of new organic semiconductor materials.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, “2-(Thiophen-2-yl)propan-2-ol” could potentially be used in the production of OLEDs.
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules also play a role in the development of organic field-effect transistors (OFETs) . This suggests that “2-(Thiophen-2-yl)propan-2-ol” could be used in the creation of new OFETs.
Antimicrobial Properties
Thiophene derivatives exhibit many pharmacological properties such as antimicrobial properties . This suggests that “2-(Thiophen-2-yl)propan-2-ol” could potentially be used in the development of new antimicrobial drugs.
Organic Electronic Devices
Compounds with limited solubility in common organic solvents, like “2-(Thiophen-2-yl)propan-2-ol”, make promising candidates for organic electronic devices prepared by vapor evaporation .
Antiseptic Properties
Propan-2-ol, a component of “2-(Thiophen-2-yl)propan-2-ol”, has bactericidal activity, although it’s often poor against bacterial cells grown in biofilms . This suggests potential antiseptic applications for “2-(Thiophen-2-yl)propan-2-ol”.
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Thiophene-based analogs, like “2-(Thiophen-2-yl)propan-2-ol”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively and are known to interact with a variety of biological targets .
Mode of Action
Thiophene derivatives are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions between 2-(Thiophen-2-yl)propan-2-ol and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Thiophene derivatives, however, are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the known biological activities of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects .
properties
IUPAC Name |
2-thiophen-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-7(2,8)6-4-3-5-9-6/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTAVQQTGWOIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277426 | |
| Record name | 2-(thiophen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)propan-2-ol | |
CAS RN |
5331-62-4 | |
| Record name | 5331-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(thiophen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Thiophen-2-yl)propan-2-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ9E6L57KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the anticancer potential of the compound containing the 2-(Thiophen-2-yl)propan-2-ol moiety described in the research?
A1: The research article investigates Trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol (compound 3) for its anticancer activity. While the study doesn't isolate the specific impact of the 2-(Thiophen-2-yl)propan-2-ol moiety, it reveals that compound 3 exhibits promising anticancer properties. In a zebrafish embryo model, compound 3 demonstrated higher toxicity compared to other tested compounds, suggesting potential anticancer activity []. Further investigation revealed that this toxicity was linked to increased cell death, as indicated by apoptotic staining assays []. While this research provides a starting point, further studies are needed to fully understand the role of the 2-(Thiophen-2-yl)propan-2-ol moiety in the observed anticancer activity and to explore its potential as a building block for novel anticancer agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)





